(S)-Hydroxy Iloperidone-d3
Description
Properties
Molecular Formula |
C₂₄H₂₆D₃FN₂O₄ |
|---|---|
Molecular Weight |
431.51 |
Synonyms |
(αS)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol-d3; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Incorporation Strategies for S Hydroxy Iloperidone D3
Methodologies for Deuterium (B1214612) Introduction into Organic Molecules
The incorporation of deuterium into organic molecules can be achieved through various established methods. The choice of strategy depends on the desired location of the deuterium atoms, the stability of the molecule to the reaction conditions, and the availability of starting materials.
Direct Use of Isotope-Containing Precursors
One of the most straightforward and widely utilized strategies for introducing deuterium into a target molecule is through the use of commercially available or synthetically prepared precursors that already contain the desired isotope. This approach offers precise control over the location of the deuterium atoms. For the synthesis of (S)-Hydroxy Iloperidone-d3, a key deuterated precursor is Acetovanillone-d3, where the three hydrogen atoms of the methoxy group are replaced with deuterium.
The synthesis of Acetovanillone-d3 can be accomplished through methods such as the hydrogenation of a suitable precursor in the presence of deuterium gas or the use of deuterated methanol in the synthesis of the methoxy group. By incorporating this deuterated building block early in the synthetic sequence, the deuterium label is carried through to the final product, ensuring high isotopic purity at a specific site.
Hydrogen/Deuterium Exchange Reactions
Hydrogen/Deuterium (H/D) exchange reactions offer another versatile method for introducing deuterium into organic molecules. These reactions involve the replacement of one or more hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst.
Catalysts for H/D exchange can be acidic, basic, or metallic. For aromatic compounds, transition metal catalysts are often employed to facilitate the exchange of hydrogen atoms on the aromatic ring. While this method can be effective for introducing deuterium at various positions, it may lack the site-specificity offered by the use of labeled precursors, sometimes leading to a mixture of deuterated isotopologues.
Synthetic Pathways for this compound
The synthesis of this compound is a multi-step process that combines the synthesis of the core iloperidone (B1671726) structure incorporating the deuterium label, followed by a stereoselective reduction to obtain the desired (S)-enantiomer of the hydroxylated metabolite.
Stereoselective Synthesis Approaches for (S)-Hydroxy Iloperidone
The critical step in obtaining the (S)-enantiomer of Hydroxy Iloperidone is the stereoselective reduction of the ketone moiety of iloperidone. This can be achieved using various chiral reducing agents or biocatalytic methods.
Chiral Reducing Agents: A common approach involves the use of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts). These reagents create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the alcohol over the other. The choice of the specific chiral reagent and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).
Biocatalysis: Enzymatic reductions offer a green and highly selective alternative to chemical reagents. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereoselectivity. By selecting an appropriate KRED, it is possible to synthesize (S)-Hydroxy Iloperidone with very high enantiomeric purity.
A plausible synthetic route to this compound is outlined below:
Synthesis of Iloperidone-d3: The synthesis commences with the deuterated precursor, Acetovanillone-d3. This is reacted with 1-bromo-3-chloropropane in the presence of a base to form 1-(4-(3-chloropropoxy)-3-(methoxy-d3)phenyl)ethanone google.com. This intermediate is then coupled with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole to yield Iloperidone-d3 google.com.
Stereoselective Reduction: The resulting Iloperidone-d3 is then subjected to stereoselective reduction of the ketone group. This is the key step to introduce the desired (S)-chirality at the newly formed hydroxyl center. This can be accomplished using a suitable chiral reducing agent or an enzymatic system known to favor the formation of the (S)-alcohol.
Specific Deuteration Sites within the Iloperidone Metabolite Structure
For this compound, the deuterium atoms are specifically located on the methoxy group of the phenyl ring. This strategic placement is advantageous for its use as an internal standard in mass spectrometry-based bioanalytical methods. The C-D bond is stronger than the C-H bond, which can sometimes lead to a kinetic isotope effect, potentially altering the rate of metabolism at that site. However, for an internal standard, the primary benefit of deuteration is the mass shift it provides, allowing for clear differentiation from the unlabeled analyte in mass spectrometric analysis without significantly altering its chromatographic behavior.
Characterization of Synthetic this compound (excluding basic identification data)
The comprehensive characterization of synthetic this compound is essential to confirm its identity, purity, and isotopic enrichment. This involves a combination of spectroscopic and spectrometric techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool to confirm the molecular weight of the deuterated compound and to determine the degree of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled (S)-Hydroxy Iloperidone. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium label is located on the methoxy group by analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions. For instance, in multiple reaction monitoring (MRM) mode, specific transitions can be monitored for both the analyte and the deuterated internal standard nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy protons will be absent or significantly diminished, confirming the successful incorporation of deuterium at this position. ¹³C NMR spectroscopy can also be employed to further confirm the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can provide additional structural information.
Chiral Chromatography: To confirm the enantiomeric purity of the this compound, chiral high-performance liquid chromatography (HPLC) is employed. This technique uses a chiral stationary phase that can differentiate between the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess of the synthesized product.
Below is a table summarizing the key characterization data for this compound.
| Analytical Technique | Expected Observation | Information Gained |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z corresponding to C₂₄H₂₆D₃FN₂O₄. | Confirmation of molecular formula and deuterium incorporation. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with deuteration on the methoxy group. | Localization of the deuterium label. |
| ¹H NMR Spectroscopy | Absence or significant reduction of the methoxy proton signal (~3.9 ppm). | Confirmation of the site of deuteration. |
| ¹³C NMR Spectroscopy | Carbon signals consistent with the proposed structure. | Confirmation of the carbon framework. |
| Chiral HPLC | Single major peak corresponding to the (S)-enantiomer. | Determination of enantiomeric purity. |
Spectroscopic Techniques for Isotopic Purity and Structural Confirmation (e.g., NMR, Mass Spectrometry)
The definitive structural confirmation and the assessment of isotopic purity of newly synthesized this compound rely on a combination of sophisticated spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the characterization of this deuterated metabolite. These methods provide detailed information regarding the molecular structure, the precise location of the deuterium labels, and the percentage of isotopic incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For the structural elucidation and confirmation of deuterium incorporation in this compound, several types of NMR experiments are typically employed.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides further structural confirmation. The carbon atom of the deuterated methoxy group (-OCD₃) will exhibit a characteristic multiplet signal due to coupling with the deuterium atoms (with a spin I=1). This is in contrast to the sharp singlet observed for the -OCH₃ carbon in the non-deuterated compound. The chemical shift of this carbon will also be slightly shifted upfield.
²H NMR (Deuterium NMR): A direct and unambiguous method to confirm the presence and location of the deuterium atoms is through ²H NMR spectroscopy. nih.govnih.gov A single resonance peak in the ²H NMR spectrum would correspond to the deuterium atoms of the methoxy group, providing definitive proof of successful isotopic labeling at the intended position. blogspot.com The chemical shift in the ²H NMR spectrum is identical to that in the ¹H NMR spectrum for the same functional group. blogspot.com
Illustrative ¹H NMR Data Comparison:
| Proton Assignment | Expected Chemical Shift (δ) in (S)-Hydroxy Iloperidone (ppm) | Expected Observation in this compound (ppm) |
| Aromatic Protons | 6.8 - 7.8 | Unchanged |
| Methoxy Protons (-OCH₃) | ~3.9 | Signal significantly reduced or absent |
| Piperidine Protons | 2.0 - 3.5 | Unchanged |
| Propanol Bridge Protons | 1.8 - 4.2 | Unchanged |
| Acetyl Protons (-COCH₃) | ~2.5 | Unchanged |
This table is illustrative and exact chemical shifts may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled compounds like this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the incorporation of deuterium atoms.
In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would be observed at a mass-to-charge ratio (m/z) that is three units higher than that of the non-deuterated (S)-Hydroxy Iloperidone. This mass shift directly corresponds to the replacement of three protons with three deuterium atoms in the methoxy group.
Tandem mass spectrometry (MS/MS) is employed to further confirm the location of the deuterium label. The molecule is fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern of the deuterated compound will differ from the non-deuterated analog in a predictable manner. For instance, any fragment ion that retains the deuterated methoxy group will exhibit a +3 Da mass shift. This detailed fragmentation analysis provides conclusive evidence for the site of isotopic labeling.
Expected Mass Spectrometry Data:
| Ion | Expected m/z for (S)-Hydroxy Iloperidone | Expected m/z for this compound |
| [M+H]⁺ | 429.2 | 432.2 |
| Fragment containing the methoxy group | Varies | Varies (+3 Da) |
| Fragment without the methoxy group | Varies | Unchanged |
This table presents expected integer mass-to-charge ratios for the protonated molecular ions. High-resolution mass spectrometry would provide more precise values.
The combination of these spectroscopic techniques provides a comprehensive characterization of this compound, confirming its chemical structure, verifying the position of the deuterium label, and allowing for the accurate determination of its isotopic purity.
Metabolic Characterization of Iloperidone and the Formation of S Hydroxy Iloperidone
Elucidation of Iloperidone (B1671726) Biotransformation Pathways
Iloperidone undergoes extensive metabolism primarily in the liver, resulting in compounds with varying degrees of pharmacological activity. drugbank.commdpi.com The biotransformation of iloperidone is characterized by three main metabolic routes. drugbank.compsychopharmacologyinstitute.com
The primary pathways for iloperidone metabolism have been identified as:
Carbonyl Reduction: The acetophenone ring structure of iloperidone undergoes a reversible reduction to form the alcohol metabolite P88 (hydroxy iloperidone). nih.govresearchgate.net This is a significant pathway in the drug's metabolism. drugbank.com
Hydroxylation: This process, mediated by specific enzymes, results in the formation of another major metabolite, P95. drugbank.commdpi.compsychopharmacologyinstitute.com
These pathways collectively account for the extensive biotransformation of iloperidone in the body. medscape.com
The metabolism of iloperidone is facilitated by several enzymatic systems. The major enzymes and their roles are summarized below:
Cytochrome P450 2D6 (CYP2D6): This isoform is primarily responsible for the hydroxylation of iloperidone to form the P95 metabolite. drugbank.commdpi.compsychopharmacologyinstitute.comnih.gov The activity of CYP2D6 can significantly influence the plasma concentrations of iloperidone and its metabolites, leading to variations between individuals classified as extensive metabolizers (EM) and poor metabolizers (PM). psychopharmacologyinstitute.comresearchgate.net
Cytochrome P450 3A4 (CYP3A4): CYP3A4 mediates the O-demethylation pathway of iloperidone metabolism. drugbank.compsychopharmacologyinstitute.comnih.govmdpi.com Along with CYP2D6, it is one of the two principal P450 isozymes involved in the drug's elimination. psychopharmacologyinstitute.com
Cytosolic Enzymes: The carbonyl reduction of iloperidone to its active metabolite P88 is primarily carried out by cytosolic enzymes. nih.govresearchgate.net While some cytochrome P450 isoforms like CYP1A2, CYP2E1, and CYP3A4 may play a minor role, the main conversion occurs via these cytosolic systems. nih.govmedscape.com
| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Major Metabolite |
|---|---|---|
| Carbonyl Reduction | Cytosolic Enzymes | P88 (Hydroxy Iloperidone) |
| Hydroxylation | CYP2D6 | P95 |
| O-Demethylation | CYP3A4 | P89 |
Formation of the Hydroxy Iloperidone Metabolite (P88)
The metabolite P88, also known as reduced iloperidone, is a significant product of iloperidone's biotransformation due to its pharmacological activity. drugbank.comnih.gov
The formation of P88 occurs through a reversible reductive step where the ketone group on the iloperidone molecule is reduced to a hydroxyl group. researchgate.net This conversion of the acetophenone ring structure leads to the formation of reduced iloperidone, designated P88. nih.gov This metabolite is considered active, with a receptor binding profile that is comparable to the parent drug. drugbank.com P88 can cross the blood-brain barrier, which allows it to contribute to the clinical effects of iloperidone. researchgate.net The plasma exposure of P88 is substantial, accounting for 19.5% of total plasma exposure in CYP2D6 extensive metabolizers and 34% in poor metabolizers. drugbank.compsychopharmacologyinstitute.com
The reduction of the carbonyl group in iloperidone creates a chiral center, resulting in the formation of enantiomers (R- and S-isomers) of hydroxy iloperidone. nih.gov The two enantiomers of a chiral drug are mirror images that are not superimposable and can exhibit different pharmacological and pharmacokinetic properties due to their three-dimensional structure. nih.gov The specific biological and pharmacological activities of each individual enantiomer, such as (S)-Hydroxy Iloperidone, may differ from its corresponding R-enantiomer and from the racemic mixture. nih.gov The study of individual enantiomers is crucial as they can have different affinities for biological targets, metabolic profiles, and therapeutic indices. nih.gov
Species-Specific Metabolic Profiles of Iloperidone and its Metabolites (Preclinical Focus)
Preclinical studies, particularly in rats, have provided insights into the metabolic profile of iloperidone. In rat models, chronic treatment with iloperidone has been shown to modulate the expression and activity of various cytochrome P450 enzymes in the liver. mdpi.commdpi.com For instance, a two-week treatment in rats led to a significant decrease in the activity of liver CYP2D, which correlated with reduced levels of CYP2D1, CYP2D2, and CYP2D4 proteins and mRNA. mdpi.com Furthermore, iloperidone administration in rats decreased the activity of CYP1A, CYP2B, CYP2C11, and CYP3A enzymes. mdpi.com These findings in preclinical models indicate that iloperidone can influence its own metabolism and potentially that of other drugs by altering the expression and activity of key metabolic enzymes. mdpi.commdpi.com
| Pharmacokinetic Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) |
|---|---|---|
| Iloperidone Half-life | 18 hours | 33 hours |
| P88 Half-life | 26 hours | 37 hours |
| P95 Half-life | 23 hours | 31 hours |
| P88 Plasma Exposure (% of total) | 19.5% | 34.0% |
| P95 Plasma Exposure (% of total) | 47.9% | 25.0% |
Advanced Analytical Methodologies Utilizing S Hydroxy Iloperidone D3
Application of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, stable isotope-labeled internal standards are indispensable for mitigating the variability inherent in sample preparation and analysis. nih.gov (S)-Hydroxy Iloperidone-d3, a deuterated analog of the active metabolite of the atypical antipsychotic iloperidone (B1671726), serves as an exemplary internal standard for the accurate measurement of (S)-Hydroxy Iloperidone in complex biological samples. researchgate.netchromatographyonline.com
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. researchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the "spike" or internal standard, to the sample. gcms.cz In this context, this compound acts as the spike for the determination of endogenous (S)-Hydroxy Iloperidone.
Once added to the sample, the isotopically labeled standard is thoroughly mixed and equilibrated with the naturally occurring analyte. gcms.cz During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. researchgate.net Mass spectrometry is then used to measure the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled internal standard. nih.govcrimsonpublishers.com Since the amount of the added internal standard is known, this ratio allows for the precise calculation of the initial concentration of the analyte in the sample, effectively correcting for variations in sample recovery and matrix effects. researchgate.netnih.gov
Benefits of Deuterated Analogs for Analytical Specificity and Accuracy
The use of deuterated analogs like this compound as internal standards in LC-MS/MS analysis offers several distinct advantages that enhance analytical specificity and accuracy. researchgate.net
Co-elution and Similar Physicochemical Properties: Deuterated internal standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures that they co-elute during chromatographic separation and behave similarly during sample extraction and ionization, providing the most effective compensation for any variations in these steps. nih.gov
Correction for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov Because a deuterated internal standard is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction, thereby improving the accuracy of the measurement.
Increased Precision and Robustness: By accounting for variability throughout the analytical process, deuterated internal standards significantly improve the precision and robustness of the bioanalytical method. researchgate.net This is crucial for clinical and research applications where reliable and reproducible data are essential. researchgate.net
Enhanced Specificity: The mass difference between the deuterated internal standard and the analyte allows for their distinct detection by the mass spectrometer, even if they are not fully separated chromatographically. This high degree of specificity is a hallmark of mass spectrometry-based methods employing stable isotope-labeled internal standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust and sensitive LC-MS/MS method is critical for the reliable quantification of analytes in biological matrices. The use of this compound as an internal standard is a key component of such a method for the analysis of (S)-Hydroxy Iloperidone.
Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Optimization)
Effective chromatographic separation is essential to minimize interferences from other compounds in the biological matrix and to ensure accurate quantification. For the analysis of iloperidone and its metabolites, including (S)-Hydroxy Iloperidone, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. researchgate.net
A typical method would utilize a C8 or C18 analytical column to achieve separation. researchgate.net The mobile phase often consists of a mixture of an aqueous component, such as ammonium (B1175870) formate (B1220265) buffer, and an organic solvent, like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure the efficient elution of all compounds of interest and to maintain sharp peak shapes. The flow rate is optimized to achieve good separation within a reasonable analysis time. researchgate.net
Below is an example of typical chromatographic conditions:
| Parameter | Condition |
| Column | ACE 5 C8 (or similar C18 column) |
| Mobile Phase A | Ammonium formate buffer |
| Mobile Phase B | Acetonitrile/Methanol |
| Elution | Gradient |
| Flow Rate | Optimized for separation |
| Column Temperature | Controlled (e.g., 40°C) |
Mass Spectrometric Detection Techniques (e.g., Multiple Reaction Monitoring - MRM)
Tandem mass spectrometry (MS/MS) is the detection method of choice for quantitative bioanalysis due to its high sensitivity and selectivity. researchgate.net The most common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM).
In MRM, the first quadrupole of the mass spectrometer is set to select the precursor ion of the analyte (e.g., the protonated molecule of (S)-Hydroxy Iloperidone). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific product ion. This transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, providing excellent selectivity. A separate MRM transition is monitored for the internal standard, this compound.
The selection of optimal MRM transitions and collision energies is a critical step in method development to maximize sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (S)-Hydroxy Iloperidone | [Data not publicly available] | [Data not publicly available] |
| This compound | [Data not publicly available] | [Data not publicly available] |
Note: Specific mass transitions for (S)-Hydroxy Iloperidone and its deuterated internal standard are determined during method development and are often proprietary.
Sample Preparation Techniques for Complex Biological Matrices (e.g., Solid Phase Extraction - SPE)
Biological matrices like plasma contain numerous endogenous substances, such as proteins and lipids, that can interfere with the analysis and damage the analytical instrumentation. Therefore, a thorough sample preparation step is essential. Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex matrices. researchgate.net
The SPE process typically involves the following steps:
Conditioning: The SPE sorbent is conditioned with an organic solvent followed by an aqueous solution to prepare it for sample loading.
Loading: The plasma sample, to which this compound has been added, is loaded onto the SPE cartridge. The analyte and internal standard are retained on the sorbent, while some matrix components pass through.
Washing: The sorbent is washed with a solution that removes weakly bound interferences without eluting the analyte and internal standard.
Elution: A strong organic solvent is used to elute the analyte and internal standard from the sorbent.
The resulting eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system before injection. researchgate.net SPE provides high extraction recoveries and clean extracts, which are crucial for achieving low limits of quantification and robust analytical performance. researchgate.net For iloperidone and its metabolites, extraction recoveries greater than 84% have been reported using SPE. researchgate.net
Validation of Analytical Methods for this compound and Analogs
The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a specific method is suitable for its intended purpose. For this compound and its analogs, such as Iloperidone and its primary metabolites, validation demonstrates the reliability, accuracy, and precision of the quantitative data generated. This process adheres to guidelines set by international bodies and is fundamental for applications ranging from pharmacokinetic studies to quality control of pharmaceutical formulations.
Accuracy and Precision Assessments
Accuracy and precision are cornerstone parameters in method validation, quantifying the closeness of measurements to the true value and to each other, respectively. bund.de For analytical methods determining this compound and related compounds in biological matrices, these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the simultaneous determination of iloperidone and its two major metabolites (P88 and P95) in human plasma, the accuracy and precision were found to be well within acceptable limits. nih.gov The accuracy of the method ranged from 96.2% to 105%, while the precision, expressed as the percent coefficient of variation (%CV), was between 1.17% and 4.75%. nih.gov These results indicate a high degree of both accuracy and precision for the quantification of these analytes in a complex biological matrix.
Table 1: Accuracy and Precision Data for an LC-MS/MS Method
| Parameter | Result Range | Source |
|---|---|---|
| Accuracy | 96.2% - 105% | nih.gov |
These assessments are typically performed under both repeatability (intra-day) and intermediate precision (inter-day) conditions to ensure the method's reliability over time and with different analysts or equipment. who.int
Recovery and Matrix Effects Evaluation
When analyzing samples from biological sources, it is crucial to evaluate the efficiency of the extraction process (recovery) and the influence of co-eluting matrix components on the analyte's signal (matrix effect). nih.gov
Recovery
The extraction recovery of an analytical method measures the efficiency of the sample preparation process in extracting the analyte from the matrix. For the aforementioned LC-MS/MS method, the extraction recovery for iloperidone and its metabolites from human plasma using solid-phase extraction (SPE) was greater than 84%. nih.gov This high percentage indicates that the extraction procedure is effective and consistent.
Matrix Effects
The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting components from the sample matrix. nih.govmedipharmsai.com This is a significant concern in LC-MS/MS bioanalysis. To compensate for this, stable isotope-labeled internal standards, such as this compound, are employed. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction. medipharmsai.com In one study, the internal standard-normalized matrix factors for iloperidone and its metabolites ranged from 0.97 to 1.03. nih.gov A value close to 1.0 indicates that the matrix effect was effectively compensated for by the deuterated internal standards.
Table 2: Recovery and Matrix Effect Data
| Parameter | Result | Source |
|---|---|---|
| Extraction Recovery | >84% | nih.gov |
Linearity and Quantification Limits
Linearity
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. who.int This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. For bioanalytical methods involving iloperidone and its metabolites, linearity has been established over various concentration ranges. An LC-MS/MS method was validated over a concentration range of 0.01-6 ng/mL for all analytes. nih.gov Another high-resolution mass spectrometry method demonstrated linearity from the limit of quantitation up to 100 ng/mL. thermofisher.com
Quantification Limits
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. who.int The Limit of Detection (LOD) is the lowest concentration that can be detected but not necessarily quantified. who.int These limits are crucial for methods used in pharmacokinetic studies where drug concentrations can be very low. For iloperidone and its hydroxy metabolite, LOQ values as low as 10 pg/mL have been achieved using sensitive LC-MS techniques. thermofisher.com
Table 3: Linearity and Quantification Limit Examples
| Method | Analyte(s) | Linearity Range | LOQ | Source |
|---|---|---|---|---|
| LC-MS/MS | Iloperidone & Metabolites | 0.01 - 6 ng/mL | Not specified | nih.gov |
| High-Resolution MS | Iloperidone & Hydroxy Iloperidone | LOQ - 100 ng/mL | 10 pg/mL | thermofisher.com |
| RP-HPLC | Iloperidone | 7.5 - 45 µg/mL | 3.44 µg/mL | jocpr.com |
Role in Reference Standard Preparation and Quality Control
This compound plays a vital role as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. The use of a stable isotope-labeled analog of the analyte is considered the gold standard for correcting for variability during sample preparation and analysis.
As an internal standard, this compound is added in a known quantity to both calibration standards and unknown samples at the beginning of the sample preparation process. Because it is chemically almost identical to the endogenous (unlabeled) (S)-Hydroxy Iloperidone, it behaves similarly during extraction, chromatography, and ionization. medipharmsai.com However, due to the mass difference from the deuterium (B1214612) atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer.
By calculating the ratio of the response of the analyte to the response of the internal standard, variations in sample recovery and matrix-induced ion suppression or enhancement can be effectively normalized. nih.gov This ensures the high accuracy and precision required for pharmacokinetic and bioequivalence studies. The use of such highly characterized reference standards is essential for ensuring the identity, strength, purity, and quality of pharmaceutical products and is recognized by global regulatory bodies. usp.orgsynzeal.com
Applications of S Hydroxy Iloperidone D3 in Preclinical Research
Investigating Drug Disposition and Metabolism in In Vitro Systems
In vitro systems, which include cellular and subcellular models, are fundamental to early-stage drug metabolism and pharmacokinetic (DMPK) studies. (S)-Hydroxy Iloperidone-d3 plays a crucial role in these assays as an internal standard for mass spectrometry, ensuring the accuracy and precision of quantitative measurements. medchemexpress.com
Enzyme reaction phenotyping is a critical in vitro study conducted during drug discovery to identify the specific enzymes responsible for a drug's metabolism. visikol.com This information is vital for predicting potential drug-drug interactions and understanding pharmacokinetic variability in different patient populations. visikol.comlabcorp.com The process typically involves incubating a test compound with systems containing specific drug-metabolizing enzymes, such as human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes. labcorp.comnih.gov
The metabolism of the parent drug, Iloperidone (B1671726), is primarily mediated by CYP2D6 (hydroxylation) and CYP3A4 (O-dealkylation). mdpi.commedscape.com In studies designed to phenotype the enzymes responsible for the formation or subsequent metabolism of its hydroxy metabolite, this compound serves as an indispensable analytical tool. By adding a known concentration of the deuterated compound to the experimental samples, it functions as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This allows for the precise quantification of the unlabeled metabolite, thereby determining the rate of its formation by each specific enzyme isoform. visikol.com
In a typical phenotyping experiment, the parent drug is incubated with a panel of recombinant human CYP enzymes. nih.gov The formation of Hydroxy Iloperidone is measured in each reaction. The use of this compound as a reference standard ensures that any variability in sample preparation or instrument response is accounted for, leading to a reliable determination of which enzymes are the key contributors to this metabolic pathway.
| Enzyme | Metabolic Pathway | Mechanism of Inhibition by Iloperidone | Reference |
|---|---|---|---|
| CYP2D6 | Hydroxylation (Forms Hydroxy Iloperidone) | Competitive | mdpi.commedscape.comresearchgate.net |
| CYP3A4 | O-dealkylation | Noncompetitive | mdpi.commedscape.comresearchgate.net |
| CYP1A2 | Minor pathway | Weak inhibition | medscape.comresearchgate.net |
| CYP2C19 | Minor pathway | Mixed | researchgate.net |
Identifying and profiling the metabolites of a drug candidate is a cornerstone of preclinical development. Cellular models, such as cultured hepatocytes, and subcellular models, like liver microsomes, provide physiologically relevant environments to study metabolic transformations. visikol.com These systems contain a comprehensive suite of drug-metabolizing enzymes and cofactors. visikol.com
In this context, this compound is used as a reference standard to confirm the identity and quantity of its non-deuterated counterpart in a complex biological matrix. When Iloperidone is incubated with hepatocytes, for example, a variety of metabolites are formed. Researchers use LC-MS/MS to separate and detect these compounds. The deuterated standard, with its known mass shift and retention time, provides an unambiguous confirmation of the presence of (S)-Hydroxy Iloperidone and allows for its accurate quantification relative to other metabolites. This process is essential for creating a complete metabolic profile and understanding the primary clearance pathways of the parent drug.
Preclinical Pharmacokinetic and ADME Studies (Non-Human Focus)
Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. Isotope labeling is a powerful technique for these non-human focused investigations. medchemexpress.com
Deuterium (B1214612) labeling serves as a tracer to follow the disposition of a compound throughout a biological system. medchemexpress.com When this compound is administered to an animal model, its unique mass allows it to be distinguished from endogenous molecules and the non-labeled drug. This enables researchers to track its distribution into various tissues and its excretion from the body.
The substitution of a hydrogen atom with a deuterium atom can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. nih.govprinceton.edu
| Parameter | Description | Implication for this compound |
|---|---|---|
| C-H vs. C-D Bond Strength | The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. | More energy is required to break the C-D bond. |
| Rate-Determining Step | The slowest step in a metabolic reaction, which governs the overall reaction rate. | If C-H bond cleavage is the rate-determining step for metabolism, substituting with deuterium will slow the reaction. |
| KIE Value (kH/kD) | The ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD). | A KIE value significantly greater than 1 indicates that C-H bond cleavage is rate-limiting and metabolism is slowed by deuteration. nih.gov |
| Pharmacokinetic Impact | Slowing metabolism can lead to increased drug exposure (AUC) and a longer half-life. | This principle is used to develop "deuterated drugs" with potentially improved dosing profiles. medchemexpress.com |
Assessment of Metabolite Stability and Reactivity in Biochemical Environments
Assessing the stability of a drug and its metabolites in various biochemical environments (e.g., plasma, liver microsomes) is a routine part of preclinical evaluation. These assays determine how quickly a compound is degraded, which helps predict its in vivo half-life. The primary role of this compound in these studies is again as an internal standard. medchemexpress.com Its own stability is expected to be very similar to the native metabolite, unless the site of deuteration is also a primary site of metabolic attack, in which case a kinetic isotope effect could enhance its stability. nih.gov
During an incubation study to measure the stability of unlabeled (S)-Hydroxy Iloperidone, the deuterated analog is added to samples at various time points before analysis. This allows for precise quantification of the remaining unlabeled metabolite, correcting for any degradation or loss that might occur during sample processing and analysis. This ensures that the stability data is accurate and reliable, providing a clear understanding of the metabolite's persistence in a biochemical environment.
Future Directions and Emerging Research Avenues for Deuterated Iloperidone Metabolites
Development of Novel Synthetic Routes for Deuterated Metabolites
The synthesis of deuterated drug metabolites like (S)-Hydroxy Iloperidone-d3 is crucial for their use as internal standards in metabolic studies and as potential therapeutic agents themselves. Future research will likely focus on developing more efficient and site-selective methods for their preparation.
Current and Emerging Synthetic Strategies:
Chemoenzymatic Synthesis: Combining chemical and enzymatic methods can offer high selectivity and efficiency. mdpi.com Enzymes could be used to stereoselectively introduce a hydroxyl group, while chemical methods could be employed for the deuteration step. This could be particularly useful for producing the specific (S)-enantiomer of Hydroxy Iloperidone-d3.
Synthesis from Deuterated Precursors: Building the molecule from small, deuterated starting materials is a traditional yet reliable method. mdpi.comhwb.gov.in While potentially longer, this approach can provide high levels of deuterium (B1214612) incorporation and is well-suited for large-scale production. nih.gov Research in this area will focus on identifying more cost-effective and readily available deuterated building blocks. hwb.gov.in
Flow Chemistry: Continuous flow processes are gaining traction for the synthesis of active pharmaceutical ingredients (APIs), including deuterated compounds. colab.wsresearchgate.net Flow chemistry offers advantages such as improved reaction control, enhanced safety, and the potential for higher yields and purity. researchgate.net
| Synthetic Strategy | Advantages | Disadvantages | Relevance for this compound |
| Late-Stage Functionalization | Fewer synthetic steps, rapid access to deuterated analogs. researchgate.netacs.org | Can be challenging to achieve high site-selectivity. | Potentially efficient for targeted deuteration of the iloperidone (B1671726) scaffold. |
| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity. mdpi.com | May require specific enzyme development and optimization. | Ideal for producing the specific (S)-enantiomer. |
| Deuterated Precursors | High deuterium incorporation, suitable for large scale. mdpi.comhwb.gov.in | Can involve longer synthetic routes. | A robust method for ensuring high isotopic purity. |
| Flow Chemistry | Improved reaction control, safety, and scalability. colab.wsresearchgate.net | Requires specialized equipment and process development. | Could enable more efficient and safer large-scale production. |
Advanced Analytical Techniques for Enhanced Sensitivity and Throughput
The accurate and sensitive detection of deuterated metabolites is paramount for their application in research and clinical settings. Future advancements in analytical techniques will be crucial for overcoming current challenges and enabling more sophisticated studies.
Key Analytical Methodologies:
Mass Spectrometry (MS): MS is a cornerstone for the analysis of deuterated compounds due to its high sensitivity and ability to differentiate between isotopologues. nih.govacs.orgresearchgate.net
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While typically used for studying protein conformation, the principles of HDX-MS can be adapted to study the stability of deuterium labels on small molecules. nih.govacs.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for accurately determining the mass of deuterated compounds and confirming their elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location and extent of deuterium incorporation within a molecule. acs.orgnih.govnih.gov
Quantitative NMR (qNMR): qNMR can be used for the absolute quantification of deuterated metabolites without the need for a calibration curve. acs.org
Deuterium NMR (²H NMR): This technique directly detects the deuterium nucleus, providing unambiguous information about the deuteration pattern.
Chromatographic Techniques: Liquid chromatography (LC) is almost always coupled with MS for the analysis of drug metabolites.
Addressing the Chromatographic Deuterium Effect (CDE): A known challenge is that deuterated compounds can have slightly different retention times in reverse-phase chromatography compared to their non-deuterated counterparts. nih.govacs.orgacs.org Future research will focus on developing new stationary phases and mobile phase conditions to minimize this effect and ensure accurate quantification. nih.govacs.orgacs.org
| Analytical Technique | Strengths | Challenges | Future Developments |
| Mass Spectrometry (MS) | High sensitivity, specificity for isotopologues. nih.govacs.orgresearchgate.net | Potential for ion suppression, matrix effects. | Miniaturized and portable MS systems for point-of-care analysis. |
| NMR Spectroscopy | Unambiguous structural information, site of deuteration. acs.orgnih.govnih.gov | Lower sensitivity compared to MS. | Cryoprobe technology and higher field magnets to enhance sensitivity. frontiersin.org |
| Chromatography | Separation of complex mixtures. | Chromatographic Deuterium Effect (CDE). nih.govacs.orgacs.org | Novel column chemistries to minimize isotopic separation. nih.govacs.org |
Mechanistic Insights into Iloperidone Metabolism through Deuterium Labeling
Deuterium labeling is a powerful tool for elucidating the mechanisms of drug metabolism. The "kinetic isotope effect" (KIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of metabolic cleavage can significantly slow down the rate of that metabolic reaction. simsonpharma.comsemanticscholar.orguspto.govnih.gov This effect can be exploited to understand the metabolic pathways of iloperidone.
By synthesizing different deuterated versions of iloperidone and its metabolites, researchers can pinpoint the specific sites of metabolism and identify the enzymes responsible. For example, if deuteration at a particular position on the iloperidone molecule leads to a significant decrease in the formation of a specific metabolite, it provides strong evidence that this position is a primary site of metabolism. nih.govplos.org
This approach can help to:
Identify the specific cytochrome P450 (CYP) enzymes involved in iloperidone metabolism.
Determine the rate-limiting steps in the metabolic cascade.
Investigate potential metabolic switching, where blocking one metabolic pathway through deuteration leads to an increase in metabolism through an alternative pathway. nih.gov
Understanding these mechanistic details can guide the design of new iloperidone analogs with improved metabolic stability and potentially a better side-effect profile. semanticscholar.orguspto.govnih.gov
Applications in Quantitative Proteomics and Metabolomics Studies
This compound and other deuterated metabolites are invaluable tools for quantitative proteomics and metabolomics. In these fields, stable isotope-labeled internal standards are essential for accurate and precise quantification of endogenous molecules in complex biological samples. nih.govnih.govclearsynth.com
Role as an Internal Standard:
When analyzing biological samples such as plasma or tissue homogenates, the analyte of interest (e.g., endogenous (S)-Hydroxy Iloperidone) can be affected by various factors during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument variability. scispace.comresearchgate.net By adding a known amount of the deuterated internal standard (this compound) to the sample at the beginning of the workflow, any variations in the analytical process will affect both the analyte and the internal standard equally. clearsynth.com The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification, which corrects for these variations and leads to highly accurate and reliable results. nih.govthermofisher.com
The use of this compound as an internal standard will be critical for:
Pharmacokinetic studies: Accurately measuring the concentration of (S)-Hydroxy Iloperidone in patients to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolomics research: Quantifying changes in the levels of iloperidone metabolites in response to different physiological or pathological conditions. simsonpharma.com
Toxicology studies: Assessing the potential for accumulation of specific metabolites that might be associated with adverse effects.
| Research Area | Application of this compound | Expected Outcome |
| Quantitative Proteomics | As an internal standard for targeted protein quantification assays. | Improved accuracy and precision in measuring protein expression levels related to iloperidone's mechanism of action or toxicity. nih.govthermofisher.com |
| Metabolomics | As an internal standard for quantifying iloperidone and its metabolites. | Accurate determination of metabolic profiles, enabling a better understanding of drug efficacy and patient response. simsonpharma.comnih.gov |
Q & A
Q. How is (S)-Hydroxy Iloperidone-d3 utilized as an internal standard in pharmacokinetic studies using LC-MS/MS?
Methodological Answer: Deuterated analogs like this compound are critical for correcting matrix effects and ion suppression in LC-MS/MS assays. Researchers should co-spike the deuterated standard with biological samples (e.g., plasma, microsomal incubations) to normalize analyte recovery. Isotopic purity (>98%) must be verified via high-resolution mass spectrometry to avoid interference with non-deuterated analytes. Calibration curves should incorporate the deuterated standard at a fixed concentration to ensure linearity (e.g., 1–1000 ng/mL) .
Q. What synthetic strategies are documented for this compound, and how do reaction conditions affect deuterium retention?
Methodological Answer: Synthesis typically involves deuterium incorporation at metabolically stable positions (e.g., aromatic or aliphatic carbons) via catalytic deuteration or isotope exchange. Reaction parameters like temperature (e.g., 25–60°C), solvent polarity, and catalyst loading (e.g., Pd/C or PtO₂) must be optimized to minimize isotopic dilution. Post-synthesis, NMR (¹H/²H) and LC-HRMS are used to confirm deuteration efficiency and rule out protium exchange during purification .
Q. Which validation parameters are essential when developing an analytical method with this compound as a reference standard?
Methodological Answer: Key parameters include:
- Specificity : Demonstrate no interference from matrix components at the deuterated standard’s retention time.
- Accuracy/Precision : Spike recovery tests (e.g., 85–115%) and inter-day CV <15% across three concentration levels.
- Stability : Assess short-term (room temperature) and long-term (-80°C) storage stability.
- Linearity : R² ≥0.99 over the calibration range. Replicate experiments (n=6) are required to validate robustness, per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic stability data for this compound across in vitro models (e.g., hepatocytes vs. microsomes)?
Methodological Answer: Contradictions often arise from variations in experimental conditions:
- Enzyme Activity : Microsomal CYP450 activity may differ from intact hepatocytes due to cell membrane integrity.
- Incubation Parameters : Compare pH (7.4 vs. 7.2), NADPH concentration, and pre-incubation times.
- Data Normalization : Use per-mg protein vs. per-cell counts. Researchers should replicate studies under harmonized conditions and apply multivariate analysis (e.g., ANOVA) to identify confounding variables .
Q. What experimental design considerations are critical when employing this compound to study stereospecific CYP450-mediated oxidation?
Methodological Answer: Apply the PICO framework :
- Population : Recombinant CYP isoforms (e.g., CYP2D6, CYP3A4).
- Intervention : Incubation with this compound ± isoform-specific inhibitors.
- Comparison : Non-deuterated (S)-Hydroxy Iloperidone as control.
- Outcome : Kinetic parameters (Km, Vmax) and deuterium isotope effect (DIE) ratios. Ensure time-course sampling (0–120 min) and triplicate runs to account for enzyme variability .
Q. How does deuterium placement in this compound influence hydrogen-deuterium exchange effects on dopamine D₂ receptor binding kinetics?
Methodological Answer: Use surface plasmon resonance (SPR) or radioligand displacement assays to compare binding affinities (Ki) of deuterated vs. non-deuterated forms. Deuterium at positions adjacent to hydrogen-bond donors (e.g., hydroxyl groups) may alter binding entropy. Molecular dynamics simulations can model deuterium’s impact on ligand-receptor conformational stability. Validate findings with isotopic dilution studies in competitive binding assays .
Q. What strategies optimize cross-study comparability when using this compound in multi-center neuropharmacology research?
Methodological Answer:
- Standardized Protocols : Harmonize sample preparation (e.g., protein precipitation methods) and instrumentation (e.g., collision energy in MS).
- Inter-laboratory Calibration : Share deuterated standard aliquots from a single batch to minimize variability.
- Data Reporting : Use CONSORT-like guidelines for analytical workflows, detailing extraction recovery rates and QC criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
